腺苷,N-(4-甲氧基苯甲酰)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adenosine, N-(4-methoxybenzoyl)-, is a compound that has been the subject of various studies due to its potential biological activity, particularly in relation to adenosine receptors. Adenosine receptors are a class of purinergic G protein-coupled receptors with A1, A2a, A2b, and A3 subtypes. These receptors play a crucial role in numerous physiological processes, including cardiac rhythm, neuronal activity, and immune function.

Synthesis Analysis

The synthesis of adenosine derivatives has been explored to enhance selectivity and potency at adenosine receptors. For instance, adenosine analogues modified at the 5'-position as uronamides and/or as N6-benzyl derivatives have been synthesized to examine their affinity at rat brain A3 adenosine receptors . Another study involved the synthesis of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors . Additionally, the 4-methoxybenzyl group has been used as a new protecting group in the synthesis of oligoribonucleotides, showcasing its utility in nucleic acid chemistry .

Molecular Structure Analysis

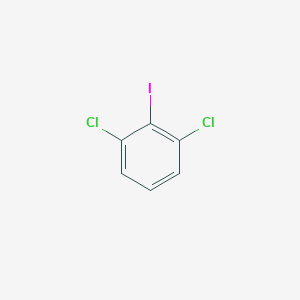

The molecular structure of adenosine derivatives significantly influences their receptor binding and selectivity. For example, the presence of a methoxy group in the 4-position of the phenyl ring has been shown to increase binding affinity and selectivity for human adenosine A3 receptors . The structural characterization of these compounds, including N6,N9-di(p-methoxybenzyl)adenine and N6,N9,N9-tri(p-methoxybenzyl)adenine, has been performed using techniques such as IR, 1H-NMR, and MS .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adenosine derivatives often include the addition of protective groups, selective substitutions, and the use of specific reagents to achieve the desired modifications. For instance, the 4-methoxybenzyl group was introduced to the 2'-hydroxyl group of adenosine using 4-methoxybenzyl bromide in the presence of sodium hydride . The protective group was later removed to yield the final oligoribonucleotide product.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacological profile. The studies provided do not detail the physical and chemical properties of N-(4-methoxybenzoyl)-adenosine specifically, but they do emphasize the importance of structural modifications for enhancing the selectivity and potency of adenosine analogues at different receptor subtypes .

科学研究应用

腺苷受体拮抗剂

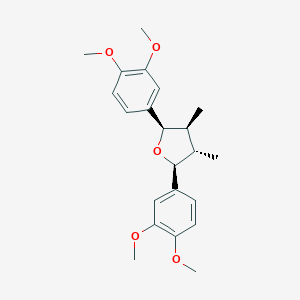

腺苷在各种生理过程中发挥着重要作用,包括调节免疫系统和炎症。对“腺苷,N-(4-甲氧基苯甲酰)-”类似物的研究为腺苷受体拮抗剂的开发做出了贡献,这些拮抗剂在治疗慢性炎症和失眠等疾病中具有潜在应用。例如,类似物如N6-苄基腺苷已被合成以探索它们作为铂(II)二氯配合物的新型配体的作用,表明在癌症治疗和其他涉及腺苷受体的疾病中具有潜在应用(Štarha, Popa, Trávníček, & Vančo, 2013)。

荧光超分子液晶聚合物

研究还探讨了在形成荧光超分子液晶聚合物中使用“腺苷,N-(4-甲氧基苯甲酰)-”的可能性。这些材料在开发具有独特性能的新材料方面具有潜在应用,包括与光电子器件相关的性质。例如,当胸苷或N6-(4-甲氧基苯甲酰)腺嘌呤末端单体混合时,它们形成热致液晶相,展示了用于新型材料设计的潜力(Sivakova & Rowan, 2003)。

分子设计与合成

对“腺苷,N-(4-甲氧基苯甲酰)-”衍生物的分子设计和合成一直是研究的重点,旨在增进对腺苷受体相互作用的理解,并开发新的治疗剂。例如,开发类似4-(叔丁基二甲基硅氧基)-2-甲氧基苯甲基(SiMB)的羧酰胺保护基有助于合成复杂且对酸敏感的腺苷衍生物。这一进展支持合成具有潜在药物应用的新化合物(Muranaka, Ichikawa, & Matsuda, 2011)。

镇静和催眠作用

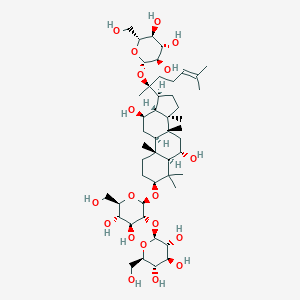

从“腺苷,N-(4-甲氧基苯甲酰)-”中分离的化合物的研究表明具有镇静和催眠作用,暗示在治疗失眠和相关疾病中具有潜在应用。例如,从天麻中分离的NHBA,其含有类似于“腺苷,N-(4-甲氧基苯甲酰)-”的腺嘌呤核苷结构,已在实验模型中显示出显著的镇静和催眠活性(Zhang et al., 2012)。

未来方向

属性

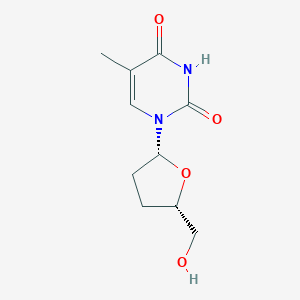

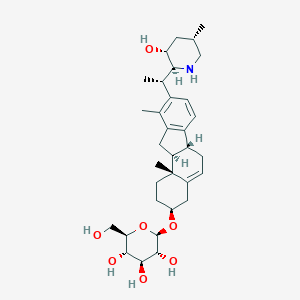

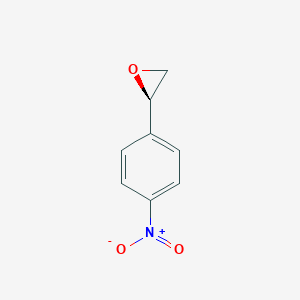

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, N-(4-methoxybenzoyl)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)